molecular formula C12H17NO2 B12117860 4-[Ethyl(phenyl)amino]butanoic acid

4-[Ethyl(phenyl)amino]butanoic acid

Cat. No.: B12117860
M. Wt: 207.27 g/mol
InChI Key: QZZSUGSQTFDHQE-UHFFFAOYSA-N
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Description

4-[Ethyl(phenyl)amino]butanoic acid is an organic compound that belongs to the class of amino acids It features a butanoic acid backbone with an ethyl(phenyl)amino substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[Ethyl(phenyl)amino]butanoic acid can be achieved through several synthetic routes. One common method involves the reaction of butanoic acid with ethyl(phenyl)amine under acidic conditions to form the desired product. The reaction typically requires a catalyst, such as sulfuric acid, to facilitate the formation of the amide bond.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

4-[Ethyl(phenyl)amino]butanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

4-[Ethyl(phenyl)amino]butanoic acid has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound can be used in studies related to enzyme interactions and protein modifications.

    Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific biological pathways.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[Ethyl(phenyl)amino]butanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biological pathways. The exact mechanism depends on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    4-Phenylbutanoic acid: Similar in structure but lacks the ethylamino group.

    4-(4-Aminophenyl)butanoic acid: Contains an amino group instead of an ethyl(phenyl)amino group.

    4-(4-Acetylphenoxy)butanoic acid: Features an acetylphenoxy group instead of an ethyl(phenyl)amino group.

Uniqueness

4-[Ethyl(phenyl)amino]butanoic acid is unique due to its specific substituent pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

Molecular Formula

C12H17NO2

Molecular Weight

207.27 g/mol

IUPAC Name

4-(N-ethylanilino)butanoic acid

InChI

InChI=1S/C12H17NO2/c1-2-13(10-6-9-12(14)15)11-7-4-3-5-8-11/h3-5,7-8H,2,6,9-10H2,1H3,(H,14,15)

InChI Key

QZZSUGSQTFDHQE-UHFFFAOYSA-N

Canonical SMILES

CCN(CCCC(=O)O)C1=CC=CC=C1

Origin of Product

United States

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